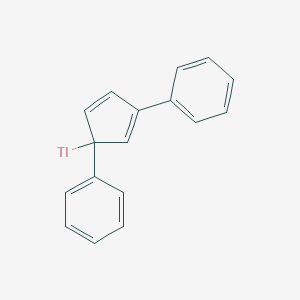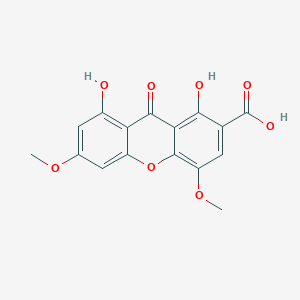
4-Bromo-2,6-dimethylphenol;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-dimethylphenol: 4-Bromo-2,6-xylenol ) is a chemical compound with the molecular formula C8H9BrO It belongs to the class of phenolic compounds and is characterized by the presence of a bromine atom and two methyl groups on the aromatic ring
Chemical Formula: BrCH(CH)OH
CAS Number: 2374-05-2
Synonyms: 4-Bromo-2,6-xylenol
Métodos De Preparación
a. Synthesis: The synthesis of 4-Bromo-2,6-dimethylphenol involves bromination of 2,6-dimethylphenol. The reaction typically takes place in glacial acetic acid at a temperature of 15°C. The resulting compound serves as a microbicide in disinfectants .
b. Industrial Production: Industrial production methods may vary, but the synthetic route described above is commonly employed.
Análisis De Reacciones Químicas
4-Bromo-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction reactions are possible, leading to different derivatives.
Bromination: Bromine (Br) in glacial acetic acid.
Substitution Reactions: Alkyl halides, nucleophiles.
Reduction: Sodium borohydride (NaBH), catalytic hydrogenation.
Major Products: The major products depend on the specific reaction conditions. For example, substitution reactions can yield various derivatives of 4-Bromo-2,6-dimethylphenol.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-dimethylphenol finds applications in several scientific fields:
Chemistry: Used as a preservative in coatings, slurries, and water treatment processes to control microbial fouling .
Biology: Investigated for its antimicrobial properties.
Industry: Used in various industrial processes.
Mecanismo De Acción
The exact mechanism by which 4-Bromo-2,6-dimethylphenol exerts its effects depends on its specific application. It may involve interactions with cellular targets, enzymatic inhibition, or other biochemical pathways.
Comparación Con Compuestos Similares
While 4-Bromo-2,6-dimethylphenol is unique due to its specific substitution pattern, similar compounds include other halogenated phenols and xylenols. These compounds may share some properties but differ in their substituents and reactivity.
Remember that 4-Bromo-2,6-dimethylphenol’s applications extend beyond its chemical structure, impacting various scientific domains
Propiedades
Número CAS |
138966-56-0 |
|---|---|
Fórmula molecular |
C24H30Br3O7P |
Peso molecular |
701.2 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethylphenol;phosphoric acid |
InChI |
InChI=1S/3C8H9BrO.H3O4P/c3*1-5-3-7(9)4-6(2)8(5)10;1-5(2,3)4/h3*3-4,10H,1-2H3;(H3,1,2,3,4) |
Clave InChI |
XUXRIVNNOZJYOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)Br.CC1=CC(=CC(=C1O)C)Br.CC1=CC(=CC(=C1O)C)Br.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)




![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)


![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
